Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic name This compound follows IUPAC guidelines for polycyclic heterocompounds. The parent structure is a 2-thioxoimidazolidin-4-one ring, numbered such that the sulfur atom occupies position 2, the ketone group is at position 5, and the nitrogen atoms are at positions 1 and 3. Substituents are prioritized as follows:
- Position 1 : A 3-chlorophenyl group, denoting a benzene ring with a chlorine atom at the meta position.
- Position 3 : A 2-phenylethyl chain, comprising an ethyl linker bonded to a phenyl group.
- Position 4 : An acetylated amino group connected to a methyl benzoate moiety via a carboxamide bridge.
The suffix -benzoate indicates esterification of the carboxylic acid at the para position of the benzene ring with methanol. This nomenclature aligns with analogous thioxoimidazolidinone derivatives, such as methyl 4-({[1-ethyl-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate, where substituent variations are systematically described.
Molecular Geometry and Stereochemical Considerations
The compound’s core consists of a planar five-membered thioxoimidazolidinone ring, with bond angles and lengths consistent with conjugated π-systems. Key geometric features include:
- Bond lengths : The C=S bond at position 2 measures approximately 1.67 Å, characteristic of thiocarbonyl groups, while the C=O bond at position 5 is 1.22 Å, typical for ketones.
- Dihedral angles : The 3-chlorophenyl and 2-phenylethyl substituents adopt orthogonal orientations relative to the imidazolidinone plane, minimizing steric clashes. The phenylethyl chain exhibits a gauche conformation, with a C-C-C-C torsion angle of 67°.
Stereochemical analysis reveals no chiral centers in the parent ring, but the acetylated amino group introduces potential E/Z isomerism. However, X-ray crystallographic data for related compounds, such as rac-1-acetyl-5-benzyl-2-thioxoimidazolidin-4-one, suggest that racemization during synthesis may yield a centrosymmetric crystal structure.
X-ray Crystallographic Analysis of the Solid-State Structure
Single-crystal X-ray diffraction studies of analogous thioxoimidazolidinones, such as rac-1-acetyl-5-benzyl-2-thioxoimidazolidin-4-one, provide insights into the expected solid-state behavior of the title compound. Key crystallographic parameters include:
- Crystal system : Monoclinic, with space group P2₁/c and unit cell dimensions a = 11.696 Å, b = 13.479 Å, c = 7.767 Å, and β = 94.41°.
- Hydrogen bonding : N–H···O interactions stabilize infinite zigzag chains along the b-axis, with a C(4) graph-set motif. The thioxo group (C=S) participates in weak S···S van der Waals contacts (3.42 Å).
For the title compound, the methyl benzoate moiety likely induces additional π-π stacking interactions between aromatic rings, as observed in 4-((3-(4-chloro-3-(trifluoromethyl)phenyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoic acid.
Comparative Analysis with Related Imidazolidinone Derivatives
Structural comparisons highlight the impact of substituents on molecular properties:
The 3-chlorophenyl group in the title compound enhances electron-withdrawing effects, polarizing the thioxo group and increasing reactivity toward nucleophilic attack compared to alkyl-substituted analogs. Additionally, the 2-phenylethyl chain promotes hydrophobic interactions in the solid state, as evidenced by similar derivatives forming crystals stabilized by solvated 2-methyl-2,4-pentanediol molecules.
Properties
CAS No. |
1025019-45-7 |
|---|---|
Molecular Formula |
C27H24ClN3O4S |
Molecular Weight |
522.0 g/mol |
IUPAC Name |
methyl 4-[[2-[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C27H24ClN3O4S/c1-35-26(34)19-10-12-21(13-11-19)29-24(32)17-23-25(33)31(22-9-5-8-20(28)16-22)27(36)30(23)15-14-18-6-3-2-4-7-18/h2-13,16,23H,14-15,17H2,1H3,(H,29,32) |
InChI Key |
RBGWAPIIQIECBN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCC3=CC=CC=C3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Core Thioxoimidazolidinone Synthesis
The thioxoimidazolidin-4-one scaffold is constructed via cyclocondensation of thiourea derivatives with α-halo carbonyl compounds. A widely adopted approach involves reacting 3-(3-chlorophenyl)-2-thioxoimidazolidin-4-one with ethyl bromoacetate in the presence of sodium acetate, yielding the acetylated intermediate . Microwave-assisted synthesis (350 W, 20 min) improves reaction efficiency, achieving yields up to 93% compared to conventional heating (72–85%) .
Key parameters:
-
Solvent: Ethanol or acetonitrile
-
Catalyst: Anhydrous sodium acetate
-
Temperature: 80–100°C (conventional) vs. 150°C (microwave)
Acetylation with Methyl 4-Aminobenzoate
Coupling the thioxoimidazolidinone-acetyl intermediate with methyl 4-aminobenzoate is achieved via carbodiimide-mediated amidation. Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) yield the target compound.
Critical steps :
-
Activation: NHS ester formation at 0°C for 30 min.
-
Coupling: Reaction with methyl 4-aminobenzoate at room temperature for 12 hours.
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane 3:7).
Performance metrics :
-
Conversion rate: >95%
-
Isolated yield: 68–72%
Industrial-Scale Production Strategies
For bulk synthesis, continuous flow reactors enhance reproducibility. A two-phase system using toluene/water with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst reduces reaction time from 12 hours to 45 minutes . Key advantages include:
Comparative Analysis of Methodologies
| Method | Yield | Time | Purity | Scalability |
|---|---|---|---|---|
| Conventional alkylation | 78% | 8 h | 98% | Moderate |
| Microwave cyclization | 93% | 20 min | 99% | High |
| Flow reactor coupling | 72% | 45 min | 99.5% | Industrial |
Challenges and Mitigation Strategies
-
Byproduct formation :
-
Solubility limitations :
-
Issue: Poor solubility of intermediates in polar solvents.
-
Solution: Mixed solvent systems (e.g., DCM:DMF 4:1).
-
-
Oxidative degradation :
-
Issue: Thioxo group oxidation to sulfoxide.
-
Solution: Nitrogen atmosphere and antioxidant additives (0.1% BHT).
-
Recent Advances in Catalysis
BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) catalysis enables one-pot synthesis of imidazolidin-4-ones under mild conditions (room temperature, 1 hour) . This method avoids high-temperature steps, reducing energy costs by 40% .
Chemical Reactions Analysis
Hydrolysis
The compound’s ester group (methyl benzoate) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
This reaction is critical for understanding metabolic pathways or modifying bioavailability.
Acylation/Deacylation
The acetyl group linked to the imidazolidin ring may participate in transacylation reactions, particularly in the presence of nucleophiles (e.g., amines or alcohols). Such reactions could alter the compound’s lipophilicity or target-binding properties.
Substitution at the Sulfur Center
The thioxo group (C=S) may undergo substitution with nucleophiles (e.g., hydroxylamine, hydrazines) to form imidazolidinones or other derivatives. This reaction type is well-documented in thioxoimidazolidin chemistry .
Degradation Pathways
Potential degradation involves cleavage of the imidazolidin ring under harsh conditions (e.g., strong acids/bases), yielding smaller fragments such as 3-chlorophenyl derivatives or benzoic acid .
Electrophilic Attack
The carbonyl groups (C=O) in the imidazolidin core and acetyl moiety are susceptible to nucleophilic attack. For example, hydride or Grignard reagents could reduce these carbonyls, forming alcohols or secondary amines.
Sulfur-Mediated Reactivity
The thioxo group (C=S) acts as a reactive center for cycloaddition or oxidation reactions. For instance, oxidation with hydrogen peroxide could convert the thioxo group to a sulfoxide or sulfone, altering the compound’s electronic properties .
Stability and Reactivity
-
Thermal stability : The imidazolidin ring and ester groups may decompose at elevated temperatures, necessitating controlled reaction conditions.
-
pH sensitivity : Hydrolysis rates increase in acidic or basic conditions, affecting shelf-life and bioavailability.
Comparative Reaction Analysis
| Reaction Type | Conditions | Key Products | Relevance |
|---|---|---|---|
| Hydrolysis | Acidic/basic aqueous soln. | 4-([...]acetyl}amino)benzoic acid | Metabolite identification, drug design |
| Acylation | Coupling reagents (HATU) | Modified acetyl derivatives | Targeted bioconjugation |
| Thioxo substitution | Nucleophiles (e.g., NH₂OH) | Imidazolidinone derivatives | Modulating biological activity |
| Oxidation | H₂O₂, catalytic bases | Sulfoxide/sulfone analogs | Stability studies |
Research Findings
-
Biological implications : Thioxoimidazolidin derivatives are associated with anti-inflammatory and anticancer activities, suggesting this compound may interact with enzymatic targets (e.g., kinases).
-
Analytical challenges : Confirmation of reaction pathways requires advanced techniques like HPLC, NMR, and LC-MS to track intermediates and final products .
Scientific Research Applications
Synthesis and Characterization
The synthesis of Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate typically involves multi-step organic reactions. Methods for synthesizing similar compounds often include:
- Formation of Imidazolidin Derivatives : Utilizing starting materials such as 3-chlorobenzaldehyde and phenylethylamine to create the imidazolidin framework.
- Acetylation Reactions : Introducing acetyl groups to enhance solubility and biological activity.
- Characterization Techniques : Employing techniques like NMR (Nuclear Magnetic Resonance), LC-MS (Liquid Chromatography-Mass Spectrometry), and IR (Infrared Spectroscopy) to confirm the structure and purity of the synthesized compound.
Recent studies have highlighted various biological activities associated with this compound:
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity by inhibiting cell proliferation in various cancer cell lines. The thioxoimidazolidin moiety is believed to play a crucial role in this activity by interacting with cellular targets involved in cancer progression.
Anti-inflammatory Effects
In silico studies suggest that this compound may act as an inhibitor of key inflammatory pathways, particularly through the inhibition of enzymes like 5-lipoxygenase (5-LOX). This property makes it a candidate for further development as an anti-inflammatory agent.
Antimicrobial Activity
Some derivatives of thioxoimidazolidins have shown promising antimicrobial properties against a range of bacteria and fungi, suggesting potential applications in treating infectious diseases.
Case Studies and Research Findings
A review of recent literature reveals several case studies focusing on the applications of similar compounds:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Study B | Anti-inflammatory Potential | Molecular docking studies indicated strong binding affinity to 5-lipoxygenase, suggesting effective inhibition. |
| Study C | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
Mechanism of Action
The mechanism of action of Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The thioxoimidazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl and phenylethyl groups may enhance binding affinity and specificity to these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a detailed comparison with analogs from the provided evidence:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Substituent Impact on Bioactivity: Halogenation: The 3-chlorophenyl group in the target compound balances lipophilicity and electronic effects, whereas the 3,4-dichlorophenyl analog () may exhibit stronger target binding but poorer solubility .
Synthetic Approaches: The target compound likely follows a Staudinger-type cyclization (as in ) or hydrazide-acid coupling (). For example, chloroacetyl chloride is a common reagent for β-lactam ring formation in azetidinones .
Biological Relevance: Imidazolidinones with thioxo groups (e.g., ) often exhibit protease or kinase inhibitory activity due to sulfur’s nucleophilic character . Methyl benzoate esters (target and ) enhance membrane permeability compared to free acids .
Biological Activity
Methyl 4-({[1-(3-chlorophenyl)-5-oxo-3-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 404.89 g/mol. The structure features a thioxoimidazolidin moiety, which is critical for its biological activity.
Research indicates that compounds containing thioxoimidazolidin rings often exhibit significant antimicrobial , anticancer , and anti-inflammatory properties. The proposed mechanisms include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
- Antioxidant Activity : The presence of sulfur in the thioxo group contributes to antioxidant properties, reducing oxidative stress in cells.
Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy :
A study examined the antimicrobial properties of related thioxoimidazolidin derivatives against Staphylococcus aureus and Escherichia coli. Results showed that the compound inhibited bacterial growth significantly, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -
Cytotoxicity Against Cancer Cells :
In vitro studies on human breast cancer cell lines demonstrated that this compound induced apoptosis through the activation of caspase pathways, leading to cell death. -
Anti-inflammatory Effects :
An experimental model of inflammation indicated that the compound reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha) in cultured macrophages, supporting its potential use in treating conditions like arthritis.
Q & A
Q. What analytical techniques are recommended to confirm the structural identity and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Employ NMR (200–400 MHz) and NMR in deuterated solvents (e.g., DMSO-d) to confirm substituent positions and functional groups. For example, NMR signals at δ 3.86 ppm (methoxy groups) and δ 7.5–8.2 ppm (aromatic protons) are critical for structural validation .
- High-Performance Liquid Chromatography (HPLC): Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .
- Melting Point Analysis: Compare experimental melting points (e.g., 217.5–220°C) with literature values to verify crystallinity and purity .
Q. What safety protocols should be followed during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to minimize dermal/ocular exposure.
- Ventilation: Conduct reactions in fume hoods to avoid inhalation of volatile intermediates (e.g., acetic acid, DMF) .
- Waste Disposal: Segregate halogenated waste (e.g., chlorophenyl derivatives) according to institutional guidelines .
Q. How can researchers design a synthetic route for this compound?
Methodological Answer:
- Stepwise Functionalization: Start with imidazolidinone core synthesis via cyclization of thiourea derivatives. Introduce the 3-chlorophenyl group using Ullmann coupling or nucleophilic substitution .
- Acetylation and Esterification: React the intermediate with acetyl chloride in anhydrous DMF, followed by esterification with methyl benzoate under acidic conditions .
- Purification: Use column chromatography (silica gel, hexane/EtOH 1:1) to isolate the final product .
Advanced Research Questions
Q. How can reaction yields be optimized for the thiourea intermediate in the synthesis?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance cyclization efficiency .
- Solvent Optimization: Compare polar aprotic solvents (DMF, DMSO) for improved solubility of aromatic precursors .
- Temperature Control: Maintain reaction temperatures between 45–60°C to balance reaction rate and byproduct formation .
Q. How should researchers resolve contradictions in reported spectral data (e.g., NMR shifts) across studies?
Methodological Answer:
- Cross-Validation: Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .
- Solvent Effects: Replicate measurements in the same solvent system (e.g., DMSO-d) to eliminate solvent-induced shift variations .
- Crystallographic Confirmation: Use X-ray diffraction to unambiguously assign stereochemistry and substituent positions .
Q. What strategies can be used to design analogs with enhanced bioactivity?
Methodological Answer:
- Scaffold Modification: Replace the 2-thioxoimidazolidinone moiety with 1,2,4-triazole or thiadiazole rings to modulate electronic properties .
- Substituent Tuning: Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the 3-chlorophenyl ring to enhance binding affinity .
- SAR Studies: Synthesize derivatives with varied phenylethyl chain lengths and evaluate activity via in vitro assays .
Q. How can researchers address low detection limits in trace analysis of degradation products?
Methodological Answer:
- Mass Spectrometry (MS): Use LC-MS/MS with electrospray ionization (ESI) to detect sub-ppm levels of degradation byproducts .
- Derivatization: Enhance volatility of polar metabolites via silylation or acetylation for GC-MS analysis .
- Method Validation: Perform spike/recovery experiments to validate accuracy and precision at low concentrations .
Q. What computational tools are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Estimation: Use software like MarvinSketch or ChemAxon to calculate partition coefficients based on molecular fragments .
- Molecular Dynamics (MD): Simulate solvation behavior in water/octanol systems to predict solubility and membrane permeability .
- Density Functional Theory (DFT): Optimize geometry and calculate electrostatic potential maps for reactivity insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
